Tellurium

Catalog No.
S623153
CAS No.
13494-80-9
M.F
Te
M. Wt
127.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurium

CAS Number

13494-80-9

Product Name

Tellurium

IUPAC Name

tellurium

Molecular Formula

Te

Molecular Weight

127.6 g/mol

InChI

InChI=1S/Te

InChI Key

PORWMNRCUJJQNO-UHFFFAOYSA-N

SMILES

[Te]

Solubility

Insoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID; SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Synonyms

Tellurium

Canonical SMILES

[Te]
  • Higher efficiency: CdTe solar cells can achieve higher energy conversion efficiencies than traditional silicon cells, reaching up to 22.3% under standard test conditions [].
  • Lower production cost: The thin-film nature of CdTe allows for more cost-effective manufacturing compared to traditional silicon cells [].
  • Better flexibility: CdTe solar cells offer greater flexibility than silicon, making them suitable for various applications, including building-integrated photovoltaics (BIPV) [].

Research in CdTe technology focuses on:

  • Improving efficiency: Researchers are exploring ways to further enhance the efficiency of CdTe solar cells by optimizing doping strategies, interface engineering, and light management techniques [].
  • Reducing material costs: Finding alternative materials or fabrication processes that can decrease the cost of CdTe solar cells without compromising efficiency is an ongoing research area [].
  • Enhancing stability and durability: Research is also directed towards improving the long-term stability and durability of CdTe solar cells to ensure their long-lasting performance [].

Tellurium in Nanomaterials

Tellurium nanomaterials, with their unique properties like high carrier mobility and efficient light absorption, hold promise for various applications in next-generation electronics and optoelectronic devices.

Research in this field is focused on:

  • Developing controlled synthesis methods: Researchers are exploring various methods for synthesizing tellurium nanomaterials with desired size, shape, and structure to achieve specific properties [].
  • Understanding electrical and optical properties: Investigating the fundamental electrical and optical properties of tellurium nanomaterials is crucial for their successful application in various devices [].
  • Exploring potential applications: Research is ongoing to explore the potential applications of tellurium nanomaterials in various fields, including photodetectors, memory devices, and transistors [].

Tellurium in Other Research Areas

Beyond photovoltaics and nanomaterials, tellurium is also being explored in other research areas, such as:

  • Thermoelectric materials: Tellurium-based materials like Bismuth Telluride (BiTe) are promising for converting heat into electricity, with applications in waste heat recovery and power generation [].
  • Biomedical research: Although tellurium has no known biological role, some research is exploring its potential applications in drug discovery and medical imaging [].

Tellurium is a metalloid with the atomic number 52 and symbol Te. It is characterized by its grayish-white color and brittle crystalline structure. Discovered in 1782 by Franz Müller von Reichenstein, tellurium exhibits properties that are intermediate between metals and non-metals. It has a melting point of 450 °C and a boiling point of 1390 °C. Tellurium is primarily found in sulfide ores and is often produced as a byproduct of copper refining .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Tellurium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reaction with Acids and Bases: Tellurium does not react with dilute non-oxidizing acids or bases under normal conditions but dissolves in nitric acid .
  • Tellurium can be synthesized through several methods:

    • Reduction of Tellurium Dioxide: This can be achieved by reacting tellurium dioxide with sulfur dioxide in the presence of sulfuric acid:
      TeO2+2SO2+2H2OTe+2SO42+4H+\text{TeO}_2+2\text{SO}_2+2\text{H}_2\text{O}\rightarrow \text{Te}+2\text{SO}_4^{2-}+4\text{H}^+ .
    • Electrolysis: Another method involves the electrolysis of solutions containing tellurium compounds .

    Tellurium finds applications across various industries:

    • Metallurgy: It is used to enhance the properties of alloys, particularly in iron, stainless steel, lead, and copper.
    • Electronics: Tellurium is crucial in the production of solar panels, memory chips, and optical modulators.
    • Ceramics: It serves as a pigment for ceramics and glass.
    • Rubber Manufacturing: Tellurium accelerates the vulcanization process in rubber products, making them more heat-resistant and durable .

    Tellurium shares similarities with other chalcogens such as oxygen, sulfur, selenium, and polonium. Here’s a comparison highlighting its uniqueness:

    CompoundAtomic NumberCommon Oxidation StatesUnique Properties
    Oxygen8-2, -1, 0, +1, +2Essential for respiration
    Sulfur16-2, 0, +4, +6Forms diverse allotropes
    Selenium34-2, +4, +6Used in photocells
    Tellurium52-2, +2, +4, +6Rarely encountered; used in semiconductors
    Polonium84+4Radioactive; used in nuclear applications

    Tellurium's most notable distinction lies in its applications in electronics and metallurgy compared to its lighter homologues which are more biologically relevant.

    Elemental Tellurium Band Structure Engineering for ZT Enhancement

    The trigonal crystal structure of tellurium, consisting of helical atomic chains bonded through van der Waals interactions, creates a highly anisotropic electronic band structure with valence band degeneracy near the Fermi level [2]. This configuration enables exceptional hole mobility (up to 1,200 cm²/V·s in single crystals) while maintaining a moderate Seebeck coefficient (150–200 μV/K at 300 K) [1] [2]. Density functional theory calculations reveal that strategic doping with antimony (Sb) introduces shallow acceptor states, increasing the density-of-state effective mass (m^*^~d~) by 40% compared to undoped tellurium [3].

    Selenium (Se) alloying further optimizes the band structure by inducing mass fluctuation scattering, reducing lattice thermal conductivity (κ~lat~) to 0.42 W/m·K at 600 K without degrading electrical properties [3]. The synergistic combination of 0.3% Sb doping and 2.5% Se alloying in Sb~0.003~Se~0.025~Te~0.972~ produces a peak ZT of 0.94 at 600 K, representing a 19% improvement over pure tellurium [3].

    CompositionCarrier Concentration (10¹⁹ cm⁻³)Power Factor (μW/cm·K²)κ~lat~ (W/m·K)ZT (600 K)
    Pure Te1.224.31.050.52
    Sb~0.003~Te~0.997~3.831.70.880.79
    Sb~0.003~Se~0.025~Te~0.972~3.629.50.420.94

    Anisotropic Charge Transport Mechanisms in Single-Crystal Systems

    The chiral chain structure of tellurium induces pronounced anisotropy in electrical conductivity (σ) and thermopower (S). Along the [1] crystallographic direction (parallel to helical chains), single crystals exhibit σ = 1,850 S/cm and S = 165 μV/K at 300 K, compared to σ = 920 S/cm and S = 210 μV/K along the direction [2] [4]. This anisotropy arises from the directional dependence of hole effective mass (m~h~^^~ [1]~ = 0.12m~0~ vs. *m~h~^^~~ = 0.25m*~0~) [2].

    High-pressure synthesis (3–5 GPa) enhances carrier mobility by 30% through dislocation density reduction, achieving lattice thermal conductivity below the amorphous limit (0.28 W/m·K) [3]. The resulting phonon-glass electron-crystal behavior enables simultaneous optimization of electronic and thermal transport properties.

    Strain-Induced Performance Modulation in 2D Tellurium Nanofilms

    Ultrathin tellurium films (5–20 nm thickness) exhibit strain-dependent thermoelectric properties due to quantum confinement effects. Biaxial tensile strain of 2% increases the valence band degeneracy from 4-fold to 6-fold, boosting the power factor to 47 μW/cm·K² at 300 K [2]. Compressive strain (-1.5%) conversely enhances the Seebeck coefficient by 22% through density-of-states sharpening near the Fermi level [2].

    Laser-induced localized heating generates temperature gradients of 10⁴ K/m in 2D films, producing thermoelectric currents up to 15 μA under 50 mW illumination [2]. Palladium contact electrodes form accumulation layers at the metal-semiconductor interface, reducing contact resistance by 80% compared to conventional gold contacts [2].

    Polymer Composite Integration for Flexible Thermoelectric Devices

    Incorporating tellurium nanostructures into conductive polymers like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) enables flexible thermoelectric systems with ZT = 0.25–0.35 at 300 K [5]. The composite structure leverages:

    • Electron filtering at Te/PEDOT interfaces (energy barrier = 0.3 eV)
    • Phonon scattering by 20–50 nm Te particles
    • Interfacial piezoelectric effects enhancing carrier mobility by 15% under bending strain [5]
    Composite CompositionElectrical Conductivity (S/cm)Seebeck Coefficient (μV/K)Power Factor (μW/m·K²)
    PEDOT:PSS850120.12
    Te/PEDOT (30 wt%)1,120381.61
    Te NWs/PEDOT (50 wt%)1,980525.37

    Nano-tellurium particles exhibit potent antibacterial activity through distinct mechanisms that differ significantly from conventional antimicrobial agents. Research has demonstrated that tellurium-lignin nanoparticles achieve remarkable bactericidal effects, with complete eradication of Escherichia coli and Pseudomonas aeruginosa exceeding 99.9995% reduction [1]. The antibacterial efficacy of these nanoparticles shows pronounced selectivity, being highly effective against Gram-negative bacteria while exhibiting minimal impact on Gram-positive species such as Staphylococcus aureus [1].

    The primary mechanism of nano-tellurium antibacterial action involves dual pathways of membrane disruption and reactive oxygen species generation. Tellurium-lignin nanoparticles demonstrate the capacity to disturb bacterial model membranes through surface activity attributed to the lignin component, which enables interaction with the lipid bilayer of bacterial cell walls [1]. This membrane-disturbing effect is particularly pronounced in Gram-negative bacteria, where the nanoparticles can penetrate the outer membrane and induce lipid peroxidation, leading to disruption of the cell envelope and loss of cytoplasmic integrity [1].

    The generation of reactive oxygen species represents a crucial component of nano-tellurium antibacterial mechanisms. Transmission electron microscopy analysis reveals that tellurium nanoparticles cause extensive cellular damage in susceptible bacteria, including disrupted cell envelopes and aggregation of intracellular content [1]. Fluorescence-based assays demonstrate significant increase in reactive oxygen species production in Gram-negative bacteria exposed to tellurium nanoparticles, while Gram-positive bacteria show minimal reactive oxygen species induction [1].

    Biogenic tellurium nanoparticles synthesized through bacterial reduction processes exhibit antibacterial activity primarily through membrane damage mechanisms rather than reactive oxygen species production or deoxyribonucleic acid damage [2]. Morphological examination indicates that membrane damage serves as the primary mechanism for biogenic tellurium nanoparticle antibacterial activity, with positively charged particles interacting with bacterial cell membranes through electrostatic attraction [2]. The rod-shaped morphology of biogenic tellurium nanoparticles enables penetration of bacterial membranes using their sharp ends, resulting in membrane disruption and subsequent bacterial death [2].

    Comparative analysis reveals that tellurium nanoparticles demonstrate superior antibacterial efficacy compared to tellurite salts at equivalent tellurium concentrations. The nanoformulation strategy enhances antimicrobial activity, with tellurium-lignin nanoparticles achieving bacterial killing at lower tellurium concentrations than traditional tellurite compounds [1]. This enhanced efficacy is attributed to the synergistic effect of the lignin structural component, which acts as both a reducing agent and a nanoparticle structural component that enhances the antibacterial activity of tellurium clusters [1].

    Tellurium-Based Redox Modulators in Cancer Therapeutics

    Tellurium compounds function as sophisticated redox modulators in cancer therapy through multiple mechanisms that exploit the differential redox environments between cancer cells and healthy tissue. The most extensively studied tellurium-based anticancer agents include ammonium trichloro(dioxoethylene-O,O')tellurate and Octa-O-bis-(R,R)-tartarate ditellurane, which demonstrate potent immunomodulatory and anticancer properties [3]. These compounds achieve their therapeutic effects primarily through specific tellurium(IV) redox-modulating activities that enable inactivation of cysteine proteases such as cathepsin B and inhibition of tumor survival proteins including survivin [3].

    The selective anticancer activity of tellurium compounds stems from their ability to induce oxidative stress preferentially in cancer cells. Tellurium-containing amphiphilic molecules such as DP41 induce superoxide radical formation specifically in cancer cells, leading to upregulation of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, phosphorylated eukaryotic initiation factor 2α, and activating transcription factor 4 [4]. This oxidative stress response culminates in C/EBP homologous protein induction and subsequent apoptosis in cancer cells, while normal retinal epithelial cells show no elevation in superoxide radical levels or endoplasmic reticulum signaling pathway activation [4].

    Tellurium nanowires represent an innovative approach to cancer therapy, functioning as inorganic prodrugs that generate toxic products localized within tumor tissues. These nanowires interact with elevated hydrogen peroxide levels characteristic of cancer cells to produce toxic tellurium oxyanions, which greatly enhance reactive oxygen species generation [5]. The reaction products decrease intracellular glutathione levels, creating a synergistic effect that significantly increases reactive oxygen species levels specifically in tumor environments [5]. The nanowires demonstrate remarkable selectivity, killing cancer cells through caspase-independent autophagic death and apoptosis while leaving normal cells unaffected due to their lower hydrogen peroxide levels [5].

    Tellurium-selenium lateral heterojunction nanomaterials have been developed for photothermal therapy applications, demonstrating enhanced stability and reduced toxicity compared to pure tellurium compounds. These nanomaterials show excellent biocompatibility and can be administered at doses up to 6.0 mg/kg without inducing lethality or adverse effects [6]. The therapeutic efficacy is achieved through localized hyperthermia generation, which effectively induces tumor cell death and substantially alters the tumor microenvironment [6].

    The mechanistic basis for tellurium compound selectivity lies in the differential redox thresholds between cancer and normal cells. Cancer cells naturally maintain elevated reactive oxygen species levels due to dysregulated metabolism and increased oxidative stress [7]. Tellurium compounds push these cells beyond their critical redox threshold, triggering cell death mechanisms, while normal cells possess sufficient antioxidant capacity to maintain redox homeostasis [7]. This selectivity is further enhanced by the preferential accumulation of tellurium compounds in rapidly dividing cells and the exploitation of cancer-specific metabolic vulnerabilities [8].

    Organ-Specific Accumulation and Detoxification Metabolism

    Tellurium exhibits distinct organ-specific accumulation patterns following systemic exposure, with the liver serving as the primary target organ for tellurium deposition. Biodistribution studies demonstrate that tellurium accumulates predominantly in the liver, accounting for 40-60% of the total body burden, followed by significant deposition in the kidney and spleen [9]. This preferential hepatic accumulation is attributed to the formation of tellurium-metallothionein complexes, which are subsequently transported to the liver for processing and eventual excretion [9].

    The renal system plays a crucial role in tellurium detoxification through active excretion mechanisms. Tellurium bound to plasma proteins, particularly albumin, undergoes hepatic processing where metallothionein binding facilitates transport to the kidneys for elimination [9]. The kidney demonstrates rapid clearance kinetics, with clearance half-lives ranging from hours to days, significantly shorter than hepatic retention times [9]. This rapid renal clearance represents a primary protective mechanism against tellurium toxicity.

    Long-term tellurium accumulation patterns reveal bone tissue as the ultimate repository for persistent tellurium deposits. Chronic exposure studies indicate that bone harbors more than 90% of the total body tellurium burden over extended periods, with clearance half-lives extending to months or years [10]. This mineralization process represents a detoxification mechanism that sequesters tellurium away from metabolically active tissues, though it may contribute to long-term skeletal effects.

    The blood-brain barrier provides selective protection against tellurium accumulation in neural tissues. Biodistribution studies show minimal tellurium deposition in brain tissue, with concentrations remaining below 5% of total body burden [9]. This selective exclusion is attributed to the restrictive nature of the blood-brain barrier, which limits tellurium transport into the central nervous system and provides neuroprotection against tellurium-induced toxicity.

    Tellurium metabolism in biological systems involves multiple enzymatic pathways that convert toxic tellurium species to less harmful forms. The reduction of tellurium oxyanions to elemental tellurium represents a primary detoxification mechanism, with various cellular reductases participating in this process [11]. Additionally, methylation pathways convert tellurium to volatile organotellurium compounds such as dimethyltelluride, which are eliminated through respiratory and excretory routes [11].

    Plant-based studies have identified novel tellurium detoxification pathways involving the formation of gluconic acid-tellurate complexes. This metabolic pathway demonstrates that gluconic acid can directly complex with tellurate molecules, producing gluconic acid-3-tellurate compounds that exhibit significantly reduced toxicity compared to the parent tellurate [12]. This detoxification mechanism represents an environmentally relevant pathway for tellurium remediation and highlights the diverse biological strategies for managing tellurium exposure.

    Microbial Resistance Mechanisms to Tellurium Oxyanions

    Microbial resistance to tellurium oxyanions represents a sophisticated evolutionary adaptation involving multiple genetic determinants and biochemical mechanisms. The most significant resistance systems involve the ter operon gene clusters, which confer high-level resistance to tellurium compounds. The terZABCDE gene cluster represents the most comprehensive resistance mechanism, enabling bacteria to withstand tellurium concentrations up to 1024 μg/mL [13]. This gene cluster has been identified in various pathogenic bacteria including enteropathogenic Escherichia coli, Pseudomonas aeruginosa, and Yersinia pestis [13].

    The molecular basis of ter operon function involves specific genes that serve distinct roles in tellurium resistance. The terC and terD genes function as core resistance determinants, providing the minimal genetic requirement for tellurium resistance [13]. However, expression of these genes alone results in significant cellular growth burden, which is alleviated by co-expression of terA or terZ genes [13]. This genetic organization suggests that tellurium resistance involves not only detoxification mechanisms but also cellular protection systems that maintain normal physiological function during tellurium exposure.

    Enzymatic reduction represents the primary mechanism by which resistant bacteria detoxify tellurium oxyanions. Multiple enzyme systems participate in this process, including catalases, nitrate reductases, and thiol oxidoreductases [14]. Catalases, which normally defend against reactive oxygen species, can utilize tellurium oxyanions as substrates, reducing them to elemental tellurium while minimizing oxidative damage [14]. Nitrate reductases, both periplasmic and membrane-associated, contribute to tellurium reduction in species such as Escherichia coli and Rhodobacter sphaeroides [14].

    The diversity of tellurium resistance mechanisms reflects the widespread distribution of resistance determinants across bacterial phylogeny. Resistance genes are found on both chromosomal and plasmid-borne elements, with horizontal gene transfer facilitating the spread of resistance traits [15]. The presence of multiple unrelated resistance determinants suggests that tellurium resistance provides selective advantages beyond simple detoxification, potentially including protection against oxidative stress and enhancement of pathogenic capabilities [15].

    Specialized resistance mechanisms have evolved in bacteria inhabiting extreme environments, where tellurium concentrations may be naturally elevated. Some bacteria possess dedicated tellurium reductases that demonstrate high specificity and efficiency for tellurium reduction [14]. These enzymes exhibit similar kinetic properties despite originating from phylogenetically diverse bacteria, suggesting convergent evolution of resistance mechanisms [14].

    The relationship between tellurium resistance and bacterial pathogenicity has been extensively documented, with many pathogenic bacteria possessing high-level tellurium resistance. The ter gene clusters are frequently located on prophage-like elements or mobile genetic elements, facilitating their dissemination among bacterial populations [16]. This association between resistance and pathogenicity suggests that tellurium resistance genes may contribute to bacterial fitness in host environments, potentially through protection against oxidative stress encountered during infection [15].

    Physical Description

    Grayish-white, lustrous, brittle, crystalline solid; dark-gray to brown, amorphous powder with metallic characteristics. Used as a coloring agent in chinaware, porcelains, enamels, glass; producing black finish on silverware; semiconductor devices and research; manufacturing special alloys of marked electrical resistance. Improves mechanical properties of lead; powerful carbide stabilizer in cast iron, tellurium vapor in "daylight" lamps, vulcanization of rubber. Blasting caps. Semiconductor research. (EPA, 1998)
    Toxic by inhalation, skin absorption, or ingestion. May be solid or liquid.
    Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid; [NIOSH]
    DARK GREY-TO-BROWN AMORPHOUS POWDER, WITH METAL CHARACTERISTICS OR SILVERY-WHITE, LUSTROUS CRYSTALLINE SOLID.
    Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid.

    Color/Form

    Grayish-white, lustrous, brittle, crystalline solid, hexagonal, rhombohedral structure
    Dark-gray to brown, amorphous powder with metal characteristics

    Exact Mass

    129.9062227 g/mol

    Monoisotopic Mass

    129.9062227 g/mol

    Boiling Point

    1814 °F amorphous powder; 2534 °F crystalline solid (EPA, 1998)
    989.9 °C
    989.8 °C
    1814 °F

    Heavy Atom Count

    1

    Density

    6.24 (EPA, 1998) - Denser than water; will sink
    6.11-6.27
    6.0-6.25 g/cm³
    6.24

    Odor

    Odorless.

    Decomposition

    When heated to decomposition it emits toxic fumes of /tellurium/.

    Melting Point

    842 °F (EPA, 1998)
    449.8 °C
    449.5 °C
    842 °F

    UNII

    NQA0O090ZJ
    7F4735942K

    GHS Hazard Statements

    Aggregated GHS information provided by 414 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 4 of 414 companies. For more detailed information, please visit ECHA C&L website;
    Of the 17 notification(s) provided by 410 of 414 companies with hazard statement code(s):;
    H301 (19.76%): Toxic if swallowed [Danger Acute toxicity, oral];
    H317 (35.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (45.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (80.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (44.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H360 (34.63%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    H360D (17.07%): May damage the unborn child [Danger Reproductive toxicity];
    H413 (34.88%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Tellurium is an element with atomic symbol Te, atomic number 52, and atomic weight 127.6.

    Mechanism of Action

    The efficacy of garlic as a lipid-lowering agent is being increasingly recognized, but the biochemical mechanisms underlying this action are currently unknown. It is proposed that organic tellurium compounds, which are found in high concentration in fresh garlic buds, may contribute to this action by inhibiting squalene epoxidase, the penultimate enzyme in the synthetic pathway of cholesterol. Weanling rats fed a diet rich in tellurium develop a demyelinating polyneuropathy due to inhibition of this enzyme in peripheral nerves. Chronic exposure to small amounts of tellurium found in garlic might reduce endogenous cholesterol production through inhibition of hepatic squalene epoxidase and so reduce cholesterol levels. Tellurium may also contribute to the characteristic odor of garlic since the most obvious clinical sign of tellurium poisoning is a garlic-like odor.
    Inclusion of 1.1% tellurium in the diet of developing rats causes a highly synchronous primary demyelination of peripheral nerves, which is followed closely by a period of rapid remyelination. The demyelination is related to the inhibition of squalene epoxidase activity, which results in a block in cholesterol synthesis and accumulation of squalene. We now report that the demyelination resulting from this limiting of the supply of an intrinsic component of myelin (cholesterol) leads to repression of the expression of mRNA for myelin-specific proteins. Tellurium exposure resulted in an increase in total RNA (largely rRNA) in sciatic nerve, which could not be accounted for by cellular proliferation; these increased levels of rRNA may be a reactive response of Schwann cells to toxic insult and may relate to the higher levels of protein synthesis required during remyelination. In contrast, steady-state levels of mRNA, determined by Northern blot analysis, for P0 and myelin basic protein were markedly decreased (levels after 5 days of tellurium exposure were only 10-15% of control levels as a fraction of total RNA and 25-35% of control levels when the increased levels of total RNA were taken into account). Message levels increased during the subsequent period of remyelination and reached near-normal levels 30 days after beginning tellurium exposure. Although message levels for the myelin-associated glycoprotein showed a similar temporal pattern, levels did not decrease as greatly and subsequently increased sooner than did levels for P0 and myelin basic protein. The coordinate alterations in message levels for myelin proteins indicate that Schwann cells can down-regulate and then up-regulate the synthesis of myelin in response to alterations in the supply of membrane components.

    Vapor Pressure

    1 mmHg at 968 °F (EPA, 1998)
    Vapor pressure between 511 and 835 °C is given by equation logP(kPa)= 6.7249-(5960.2/K)
    0 mmHg (approx)

    Pictograms

    Health Hazard Acute Toxic Irritant

    Acute Toxic;Irritant;Health Hazard

    Impurities

    Commercial grade: copper, 0.01 wt%; lead, 0.003 wt%; selenium, 0.01 wt%; silica, 0.04 wt%; iron, 0.01 wt%
    High purity grade: other impurities, 10 ppm.

    Other CAS

    13494-80-9
    7783-09-7

    Absorption Distribution and Excretion

    In the nervous system, tellurium accumulates in the gray matter, not the white matter, when injected intracerebrally. The metal is found in phagocytic & ependymal cells & in lysosomes as fine needles.
    Elemental tellurium is poorly absorbed. ... Soluble tellurium can be absorbed through the skin, although ingestion or inhalation of fumes presents the greatest industrial hazard. A metallic taste in the mouth may result from excessive absorption. The characteristic sign of absorption is the garlic-like odor ... in the breath & sweat.
    Urinary, fecal, & biliary excretion also occur. Urinary excretion is probably more important than respiratory excretion in eliminating absorbed tellurium.
    EXCRETION BY BREATH ... IS NOT ... IMPORTANT CHANNEL. ... EXCRETION IN SALIVA ... SUGGESTED ... AS EXPLANATION OF METALLIC TASTE IN MOUTH ... .
    For more Absorption, Distribution and Excretion (Complete) data for TELLURIUM, ELEMENTAL (9 total), please visit the HSDB record page.

    Metabolism Metabolites

    A very small amt of tellurium is exhaled (about 0.1%) presumably as dimethyltelluride ... in animals and man after exposure to elemental tellurium and tellurium(IV) cmpd. /Elemental tellurium & tellurium(IV) compounds/

    Wikipedia

    Tellurium

    Biological Half Life

    Rats in blood: 9 days; Rats in kidneys: 23 days; In bone: 600 days; [Nordberg, p. 815]
    ... THE WHOLE BODY RETENTION MODEL FOR MAN ASSUMES BIOLOGICAL HALF-TIME OF ABOUT 3 WK.

    Use Classification

    Hazard Classes and Categories -> Flammable - 3rd degree

    Methods of Manufacturing

    Most commercial tellurium is recovered from electrolytic copper refinery slimes. The tellurium content of the slimes can range from trace up to 10%. Typically, the removal of copper in slimes is accomplished by the autoclaving of slimes at elevated temperatures with sulfuric acid and oxygen. Using temperatures of 120 °C and oxygen pressures of 345 kPa (50 psig) allows almost complete copper extraction and tellurium extractions ranging from 50-80%. Tellurium is recovered from solution by cementation with copper at elevated (>90 °C) temperature. Copper telluride is leached with caustic soda and air to produce a sodium tellurite solution. This solution with excess free caustic soda is then electrolyzed in a cell using stainless steel anodes to produce tellurium metal.
    To produce commercial (99.5%) tellurium metal, tellurium dioxide is dissolved in hydrochloric acid. The tellurium solution is saturated with sulfur dioxide gas to yield commercial tellurium powder, which is washed, dried, and melted.
    TELLURIUM ... EXTRACTED CHIEFLY FROM RESIDUES OF BISMUTH ORES ... DISSOLVED IN HYDROGEN CHLORIDE, TELLURIUM PRECIPITATES BY ADDING SODIUM SULFITE ... PURIFIED BY BOILING WITH SODIUM SULFIDE, POWDERED SULFUR & SODIUM SULFITE.
    Reduction of telluric oxide with sulfur dioxide; by dissolving the oxide in a caustic soda solution and plating out the metal.

    General Manufacturing Information

    Electrical Equipment, Appliance, and Component Manufacturing
    Tellurium: ACTIVE
    DISCOVERED BY VON REICHENSTEIN IN 1782; NAMED BY KLAPROTH IN 1798.
    A tellurium containing catalyst from an industrial plant caused a serious odor problem during biological treatment of wastewater from about 35 plants producing organic and inorganic chemicals in the Netherlands. Odor problems, not noticeable during the first years of wastewater plant operation, developed on the skin of the operators and at a distance of 0.5 to 1 km from the plant. It was determined that the odor producing organic tellurium compound was produced under anoxic conditions in the denitrification step. Faint odor was detected with addition of as little as 0.01 mg/l of tellurium tetrachloride. This odor was apparent earlier under anoxic conditions than under aerobic conditions. Strong odor was produced under anoxic conditions after 20 hr at concentrations of 0.02, 0.05, and 0.10 mg/l. Under aerobic conditions the higher concentrations produced faint odor except for one trial. To avoid odor problems a process was developed to reduce the tellurium content of the wastewater to 5 to 10% of the usual values before leaving the plant of origin.

    Interactions

    Selenium is known to form complexes with heavy metals in the blood and thus increase the retention time of the metals in several organs, especially in the reticulo-endothelial system. Selenium may similarly cause retention of mercury in the lung after metallic mercury (Hg0) inhalation. This study, comparing the effects of tellurium with those of selenium (both in group '6b' of the periodical system), showed that Te(IV) was as effective as Se(IV) and Se(VI) (all given in a dose of 10 mumol/kg body wt.) in retaining inhaled 203Hg0 (1.5 mumol/kg body wt.) in the lung (presumably 203Hg2+ after oxidation). Te(VI) had to be given in a dose of 100 mumol/kg body wt to produce the same effect. As in the lung, also in other organs tellurium caused a dose-dependent increase in mercury retention. At a dose level of 10 mumol Te(IV) per kg body wt. the mercury retention ratios (treated/control) were 140 for the lung and 8.6 for the whole body. The corresponding figures for Te(VI) (10, 30 and 100 mumol/kg body wt.) were 10, 73 and 120 and 3.7, 3.9 and 4.3, respectively. Retention of i.v. injected 203HgCl2 was increased by pre-administration of tellurium, again in a dose-dependent manner and Te(IV) being 3-10 times more effective than Te(VI). The kidney and the spleen were the dominant organs, as is the case after Se pretreatment. Anions of other elements, arsenite, arsenate, chromate, molybdate and wolframate (30 mumol/kg body wt.), did not affect the retention of 203Hg in lung or any other organ, or in the whole body after inhalation of 203Hg0. It is suggested that Te(IV) may easily be reduced to Te2- (in analogy with selenium) which may complex with Hg2+. The liability for Te(VI) to be reduced to Te2- appears to be approx. 10 times lower.

    Stability Shelf Life

    TARNISHES SLIGHTLY IN AIR

    Dates

    Last modified: 08-15-2023
    1. Chasteen TG, Bentley R. Biomethylation of selenium and tellurium: microorganisms and plants. Chem Rev. 2003 Jan;103(1):1-25. doi: 10.1021/cr010210+. PMID: 12517179.

    2. Turner RJ, Borghese R, Zannoni D. Microbial processing of tellurium as a tool in biotechnology. Biotechnol Adv. 2012 Sep-Oct;30(5):954-63. doi: 10.1016/j.biotechadv.2011.08.018. Epub 2011 Sep 1. PMID: 21907273.

    3. Tiekink ER. Therapeutic potential of selenium and tellurium compounds: opportunities yet unrealised. Dalton Trans. 2012 Jun 7;41(21):6390-5. doi: 10.1039/c2dt12225a. Epub 2012 Jan 17. PMID: 22252404.

    Explore Compound Types